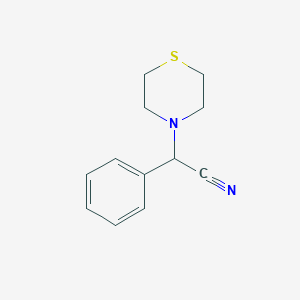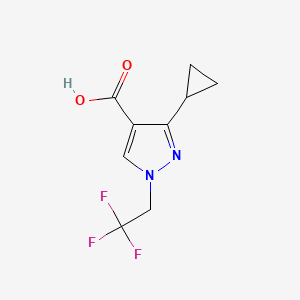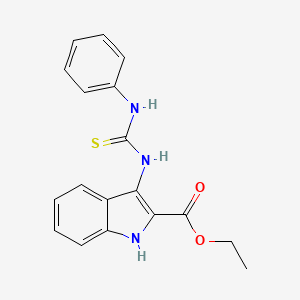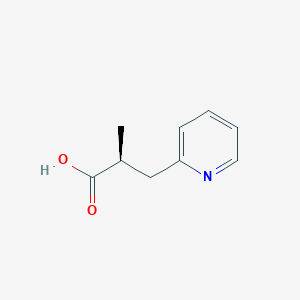![molecular formula C13H13F3N2O2S B2434910 N-éthyl-2-[3-oxo-6-(trifluorométhyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acétamide CAS No. 380470-98-4](/img/structure/B2434910.png)
N-éthyl-2-[3-oxo-6-(trifluorométhyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C13H13F3N2O2S and its molecular weight is 318.31. The purity is usually 95%.
The exact mass of the compound N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel biologique des dérivés de l'indole
Les dérivés de l'indole, qui partagent une structure similaire avec le composé en question, se sont avérés posséder diverses activités biologiques . Ces activités comprennent des activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariennes et anticholinestérasiques . Cela suggère que « N-éthyl-2-[3-oxo-6-(trifluorométhyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acétamide » pourrait également avoir un potentiel dans ces domaines.
Médicaments approuvés par la FDA contenant un groupe trifluorométhyle
Le groupe trifluorométhyle (TFM, -CF3) est une caractéristique commune de nombreux médicaments approuvés par la FDA . Ce groupe s'est avéré présenter de nombreuses activités pharmacologiques, suggérant que « this compound » pourrait également avoir un potentiel en tant qu'agent thérapeutique.
Activité anti-hormone juvénile
Certains composés similaires à « this compound » ont montré une activité anti-hormone juvénile (anti-JH) in vivo significative . Cela suggère des applications potentielles dans le domaine de l'entomologie ou de la lutte antiparasitaire.
Synthèse d'hétérocycles 1,2,3-triazoles fusionnés
Le composé pourrait potentiellement être utilisé dans la synthèse d'hétérocycles 1,2,3-triazoles fusionnés . Ces hétérocycles ont une large gamme d'applications en chimie médicinale en raison de leurs diverses activités biologiques.
Activité herbicide
Des composés ayant une structure similaire à « this compound » ont été identifiés comme des échafaudages prometteurs pour les herbicides . Cela suggère des applications potentielles dans le domaine de l'agriculture.
Mécanisme D'action
Target of Action
The primary target of this compound is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) .
Mode of Action
The compound acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABACl that is distinct from the active site, altering the channel’s conformation and preventing it from opening in response to GABA. This disrupts the normal functioning of the mites, leading to their death .
Biochemical Pathways
Given its mode of action, it likely impacts pathways involving gaba signaling in mites .
Pharmacokinetics
Its molecular formula isC13H13F3N2O2S and it has an average mass of 318.315 Da . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The compound’s action results in the death of mites, including those that cause Demodex blepharitis . It is also active against insects, ticks, and lice .
Propriétés
IUPAC Name |
N-ethyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c1-2-17-11(19)6-10-12(20)18-8-5-7(13(14,15)16)3-4-9(8)21-10/h3-5,10H,2,6H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJZNRXCULTBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2434827.png)

![2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2434831.png)
![3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid](/img/structure/B2434832.png)
![4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2434833.png)
![2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2434834.png)


![1-[(3-Nitrophenyl)methyl]piperidine](/img/structure/B2434838.png)
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine](/img/structure/B2434842.png)

![(5R,8S)-10-((2-bromophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2434844.png)

![7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434847.png)
